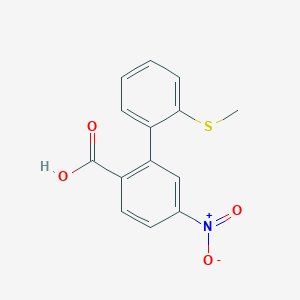
3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid (MTTFBA) is an organic compound belonging to the family of trifluoromethylbenzoic acids. It is a white to light yellow crystalline solid, soluble in organic solvents and has a melting point of between 100-105°C. MTTFBA is a versatile reagent used in a variety of organic synthesis reactions and has a wide range of applications in scientific research.
科学的研究の応用
3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research due to its versatility and wide range of applications. It has been used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of polymers and as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a fluorescent probe for the detection of metal ions in solution.
作用機序
The mechanism of action of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the trifluoromethyl group of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% interacts with the active sites of enzymes and other proteins, thereby inhibiting their activity. In addition, the methylthiophene moiety of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is thought to act as an electron-withdrawing group, which may affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% have not been well studied. However, it is believed that 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% may act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, it may act as an antioxidant, protecting cells from oxidative damage.
実験室実験の利点と制限
3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile reagent and can be used in a variety of organic synthesis reactions. It is relatively inexpensive and has a low toxicity. However, it is not very soluble in water, which may limit its use in some laboratory experiments.
将来の方向性
The potential future directions for 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis and development. In addition, further research into the use of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% as a fluorescent probe for the detection of metal ions in solution may lead to new methods for the detection and quantification of these ions. Finally, further studies into the use of 3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% as an inhibitor of enzymes involved in the metabolism of drugs may lead to new therapeutic strategies for the treatment of various diseases.
合成法
3-(2-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from the reaction of 2-methylthiophene with trifluoromethylbenzoyl chloride. This reaction is carried out in anhydrous acetonitrile or dimethylformamide (DMF) at room temperature. The reaction is typically complete in 1-2 hours and yields a white crystalline solid. The product can then be purified by recrystallization from ethanol or methanol.
特性
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2S/c1-21-13-5-3-2-4-12(13)9-6-10(14(19)20)8-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJOBGIKIMIKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














